molecular formula C15H13NO4 B13012415 Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate

Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate

Cat. No.: B13012415
M. Wt: 271.27 g/mol
InChI Key: KWXAORSAEXBRDK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, leading to specific biological effects .

Biological Activity

Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structural features, biological interactions, and potential therapeutic applications based on recent research findings.

Structural Features

This compound is characterized by its unique arrangement of functional groups, which include a formyl group and a methoxy-substituted phenyl group. This structure contributes to its reactivity and biological interactions. The molecular formula is C14H13NO3C_{14}H_{13}NO_3, with a molecular weight of approximately 255.26 g/mol. The compound can be represented as follows:

Methyl 2 formyl 6 4 methoxyphenyl nicotinate\text{Methyl 2 formyl 6 4 methoxyphenyl nicotinate}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be promising, suggesting potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative effects against cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These results indicate that this compound may interfere with cancer cell proliferation, making it a candidate for further anticancer research.

The biological mechanisms underlying the activity of this compound are still being investigated. Preliminary research suggests that its formyl group may facilitate interactions with nucleophiles in biological systems, potentially leading to modulation of cellular signaling pathways and gene expression. These interactions could be responsible for its observed antimicrobial and antiproliferative effects.

Case Studies

  • Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of nicotinic acid, including this compound, for their antimicrobial properties. The results indicated that the presence of the methoxy group significantly enhanced antibacterial activity compared to other derivatives lacking this substitution .
  • Cancer Cell Proliferation Inhibition : Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The study utilized various assays to determine IC50 values, revealing that this compound effectively inhibited cell growth in a dose-dependent manner .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-formyl-6-(4-methoxyphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H13NO4/c1-19-11-5-3-10(4-6-11)13-8-7-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3

InChI Key

KWXAORSAEXBRDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O

Origin of Product

United States

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